4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol
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Overview
Description
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its fused bicyclic structure, which includes an imidazo[1,2-a]pyridine core.
Preparation Methods
The synthesis of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol can be achieved through several synthetic routes. One common method involves the condensation of heterocyclic amines with active electrophiles in the presence of a base. For example, 2-aminopyridine can be reacted with N,N-dimethylformamide dimethyl acetate to produce an intermediate, which is then condensed with electrophiles such as ethyl bromoacetate or bromoacetonitrile . This two-step one-pot synthesis provides a convenient and efficient approach to obtaining the desired imidazo[1,2-a]pyridine derivatives.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents under controlled conditions.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has significant potential in various scientific research applications:
Medicinal Chemistry: Imidazo[1,2-a]pyridine derivatives are known for their wide range of pharmacological activities, including antiviral, antibacterial, and anticancer properties. The compound’s unique structure makes it a valuable scaffold for drug development.
Material Science: Due to its structural characteristics, the compound can be used in the development of advanced materials with specific properties.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying molecular mechanisms and pathways involved in various diseases.
Mechanism of Action
The mechanism of action of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol include other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: A core structure with various functional groups that exhibit different pharmacological activities.
Imidazo[1,2-b]pyridazine: Another fused bicyclic compound with similar applications in medicinal chemistry.
Properties
Molecular Formula |
C24H24ClN3O3 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
4-[6-chloro-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C24H24ClN3O3/c1-14(2)15-5-8-18(9-6-15)26-24-22(27-21-10-7-17(25)13-28(21)24)16-11-19(30-3)23(29)20(12-16)31-4/h5-14,26,29H,1-4H3 |
InChI Key |
FYCJCBONGVLZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC(=C(C(=C4)OC)O)OC |
Origin of Product |
United States |
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